molecular formula C11H12FNO B8009274 3-(4-Fluorophenyl)-N,N-dimethylacrylamide

3-(4-Fluorophenyl)-N,N-dimethylacrylamide

Cat. No.: B8009274
M. Wt: 193.22 g/mol
InChI Key: KOJWKVLQXCILPY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a fluorophenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N,N-dimethylacrylamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acrylamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 3-(4-Fluorophenyl)propanoic acid.

    Reduction: 3-(4-Fluorophenyl)-N,N-dimethylpropylamine.

    Substitution: 3-(4-Aminophenyl)-N,N-dimethylacrylamide.

Scientific Research Applications

3-(4-Fluorophenyl)-N,N-dimethylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to permeate biological membranes and bind to target sites with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The acrylamide moiety can also participate in covalent bonding with nucleophilic sites on proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N,N-dimethylacrylamide
  • 3-(4-Bromophenyl)-N,N-dimethylacrylamide
  • 3-(4-Methylphenyl)-N,N-dimethylacrylamide

Uniqueness

3-(4-Fluorophenyl)-N,N-dimethylacrylamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy in various applications compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWKVLQXCILPY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-N,N-dimethylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.